Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a chlorophenoxyethyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the piperidine derivative with 2-chlorophenoxyethyl bromide under basic conditions to introduce the chlorophenoxyethyl group.
Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenoxyethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methylpiperidine-4-carboxylate
- Ethyl (3R)-piperidine-3-carboxylate
- 1-(2-chloroethyl)piperidine hydrochloride
Uniqueness
Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is unique due to the presence of the chlorophenoxyethyl group, which imparts distinct chemical and biological properties. This group enhances its potential for various chemical reactions and increases its biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3.ClH/c1-2-20-16(19)13-6-5-9-18(12-13)10-11-21-15-8-4-3-7-14(15)17;/h3-4,7-8,13H,2,5-6,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXXVYRGNUFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCOC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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